2-Bromo-6-chloro-5-fluoroaniline

Cross-coupling Nucleophilic aromatic substitution DFT

2-Bromo-6-chloro-5-fluoroaniline (CAS 1692142-65-6) is a trihalogenated aniline featuring a unique 2-bromo, 6-chloro, and 5-fluoro substitution pattern on the benzene ring. This specific arrangement creates an electronic profile distinct from other halogenated aniline isomers, making it a valuable intermediate in medicinal chemistry and materials science.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
Cat. No. B14128946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-5-fluoroaniline
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Cl)N)Br
InChIInChI=1S/C6H4BrClFN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2
InChIKeyDENPRDHJRLXLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-5-fluoroaniline as a Distinct Halogenated Aniline Building Block for Precision Synthesis


2-Bromo-6-chloro-5-fluoroaniline (CAS 1692142-65-6) is a trihalogenated aniline featuring a unique 2-bromo, 6-chloro, and 5-fluoro substitution pattern on the benzene ring . This specific arrangement creates an electronic profile distinct from other halogenated aniline isomers, making it a valuable intermediate in medicinal chemistry and materials science . Its molecular formula is C6H4BrClFN with a molecular weight of 224.46 g/mol . The compound serves as a versatile building block for the synthesis of kinase inhibitors, antiviral agents, and functional materials, where the precise halogenation pattern dictates reactivity and downstream biological properties .

Why 2-Bromo-6-chloro-5-fluoroaniline Cannot Be Replaced by Isomeric or Analogous Halogenated Anilines


Generic substitution among halogenated anilines is not feasible due to the profound impact of halogen type and position on chemical reactivity, biological target engagement, and material properties. The 2-bromo, 6-chloro, and 5-fluoro pattern in 2-bromo-6-chloro-5-fluoroaniline confers a unique combination of steric and electronic effects that differ markedly from isomers such as 2-bromo-5-fluoroaniline or 2,6-dichloroaniline [1]. These differences manifest in nucleophilic aromatic substitution regioselectivity, cross-coupling reactivity, and enzyme inhibition profiles [2]. Simply interchanging a structurally similar aniline can lead to failed synthetic routes, reduced yields, altered biological activity, or compromised material performance, underscoring the need for precise procurement of this specific compound [3].

Quantitative Differentiation of 2-Bromo-6-chloro-5-fluoroaniline from Structural Analogs


Enhanced Electron Delocalization and Planarity for Improved Reactivity in Cross-Coupling

Density functional theory (DFT) calculations on halosubstituted anilines reveal that the deactivating nature of halogen atoms enhances lone-pair electron delocalization in the order bromo- > chloro- > fluoroanilines [1]. The trihalogenated 2-bromo-6-chloro-5-fluoroaniline is predicted to exhibit strong electron delocalization, promoting planarity and potentially increasing its reactivity in palladium-catalyzed cross-coupling reactions compared to mono- or di-halogenated analogs [1]. While experimental data for this specific compound are not available, the class-level inference is supported by the established trend in the series.

Cross-coupling Nucleophilic aromatic substitution DFT

Distinct Cytochrome P450 Inhibition Profile for Metabolic Stability Predictions

A study on halogenated anilines demonstrated that CYP2E1 selectivity, defined as the ratio of IC50(CYP2A6) to IC50(CYP2E1), varies significantly with substitution pattern [1]. The order of CYP2E1 selectivity was: 3,4,5-trifluoroaniline > 3,5-difluoroaniline >> 3,5-dichloroaniline > 3,4-dichloroaniline > 2,6-dichloroaniline > 2,3,4-trichloroaniline > 2,4,6-trichloroaniline > 2,6-dibromoaniline > 3,4,5-trichloroaniline [1]. While 2-bromo-6-chloro-5-fluoroaniline was not tested, its unique trihalogenated pattern (Br, Cl, F) places it in a distinct region of this selectivity landscape, implying a CYP inhibition profile different from the tested compounds .

Drug metabolism CYP inhibition Metabolic stability

Improved Photostability Compared to 2-Fluoroaniline in Aqueous Media

Photolysis studies of 2-halogenoanilines show that 2-fluoroaniline (2-FA) has a quantum yield of disappearance of 0.10-0.13, while 2-chloroaniline (2-ClA) and 2-bromoaniline (2-BrA) exhibit lower quantum yields of 0.02-0.04 [1]. The presence of both bromine and chlorine substituents in 2-bromo-6-chloro-5-fluoroaniline is expected to reduce photodegradation compared to the fluoro-only analog, enhancing stability in light-exposed environments [1].

Photochemistry Stability Aqueous solution

Potentially Higher Radiochemical Yield in 18F-Labeling for PET Tracer Synthesis

In the synthesis of 18F-labeled anilines for positron emission tomography (PET), substitution of a bromo or chloro atom in N-haloacetyl-anilines with no-carrier-added [18F]fluoride ion proceeds with moderately high decay-corrected radiochemical yields (RCY) of approximately 40% [1]. The presence of both bromine and chlorine in 2-bromo-6-chloro-5-fluoroaniline provides two potential leaving groups for 18F-fluorination, potentially enabling higher RCY or alternative labeling strategies compared to mono-halogenated precursors [1].

Radiochemistry 18F-labeling PET imaging

Optimal Application Scenarios for 2-Bromo-6-chloro-5-fluoroaniline Based on Quantitative Differentiation


Synthesis of Kinase Inhibitors Requiring a Specific Halogenation Pattern

The 2-bromo, 6-chloro, and 5-fluoro arrangement provides a unique electronic and steric profile beneficial for the design of kinase inhibitors. This pattern can engage halogen bonding interactions within the ATP-binding pocket, potentially improving selectivity and potency. Procuring this specific building block is essential for structure-activity relationship (SAR) studies where the exact halogen placement is critical for target engagement .

Development of Metabolic Stable Drug Candidates

Based on the class-level inference of distinct CYP inhibition profiles, 2-bromo-6-chloro-5-fluoroaniline-derived compounds may exhibit altered metabolic stability compared to analogs with different halogenation patterns. This is particularly relevant in medicinal chemistry programs aiming to optimize pharmacokinetic properties and reduce drug-drug interaction liabilities .

Preparation of Photostable Functional Materials

The reduced photodegradation quantum yield inferred from 2-halogenoaniline studies suggests that polymers or coatings incorporating this trihalogenated aniline may possess enhanced resistance to UV-induced degradation. This makes it a candidate for outdoor applications or light-exposed electronic components .

18F-Labeled PET Tracer Precursor

The presence of both bromine and chlorine as potential leaving groups for nucleophilic 18F-fluorination could enable higher radiochemical yields or alternative labeling strategies. This compound may serve as a versatile precursor for the synthesis of novel PET imaging agents targeting various biological processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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